2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline-based derivative featuring a carboxylic acid group at the 4-position, methyl substituents at the 6- and 8-positions, and a 2-chlorophenyl moiety at the 2-position. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from para-substituted analogs. This compound is primarily utilized in research as a synthetic intermediate, though commercial availability has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-11(2)17-13(8-10)14(18(21)22)9-16(20-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESZDKZTYWZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 2,4-dimethylquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the quinoline ring.
Carboxylation: Finally, the quinoline derivative is carboxylated using carbon dioxide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties:
Organic Synthesis
In organic chemistry, 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions:
- Synthesis of Derivatives : The compound can be modified to create new derivatives with enhanced biological activities. For example, modifications to the quinoline core can lead to compounds with improved potency against specific bacterial strains or cancer cells .
- Reactivity : The presence of the chlorophenyl group enhances electrophilic reactivity, making it suitable for further chemical transformations such as nucleophilic substitutions and coupling reactions.
Case Studies and Research Findings
A selection of case studies highlights the compound's diverse applications:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Electronic and Steric Effects
- Ortho vs. The electron-withdrawing nature of chlorine may enhance the acidity of the carboxylic acid group relative to electron-donating substituents (e.g., methoxy or ethoxy).
- Thiophene Inclusion : The thiophene-containing analog introduces sulfur’s polarizable electron cloud, which could influence π-π stacking or redox activity in biological systems.
Physical Properties
- Melting Points : The 4-methoxyphenyl analog exhibits a melting point of 239°C , while the ortho-methoxyphenyl variant lacks reported data. The tert-butyl-substituted compound’s higher molecular weight (333.43) suggests lower solubility in polar solvents due to increased hydrophobicity .
- Lipophilicity : Ethoxy and tert-butyl groups enhance lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a notable compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties. We will also discuss its mechanism of action, relevant case studies, and comparative analysis with related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, a study evaluating quinoline derivatives found that certain analogs displayed potent antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar efficacy .
Anticancer Activity
One of the most promising areas of research involves the anticancer potential of this compound. It is hypothesized that this compound can inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells. By disrupting these processes, the compound may induce apoptosis in malignant cells.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : It can bind to enzymes such as topoisomerases, inhibiting their activity and thus disrupting the cell cycle.
- Apoptosis Induction : By interfering with critical pathways involved in cell survival and proliferation, it promotes programmed cell death in cancer cells.
Study on Antimicrobial Activity
In a comparative study involving various quinoline derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant inhibition zone compared to standard antibiotics. The mean inhibition zone was recorded at approximately 15 mm against E. coli .
Study on Anticancer Efficacy
A recent investigation assessed the anticancer activity of several quinoline derivatives in vitro against different cancer cell lines. The study found that this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating potent cytotoxic effects .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains 2-chlorophenyl and dimethyl groups | Antimicrobial, Antiviral, Anticancer |
| 2-Phenylquinoline-4-carboxylic acid | Lacks chlorine and methyl groups | Limited biological activity |
| 6,8-Dimethylquinoline-4-carboxylic acid | Lacks 2-chlorophenyl group | Reduced efficacy against targeted enzymes |
This table illustrates how structural modifications influence biological activity. The presence of the chlorophenyl group and methyl substituents enhances the compound's interaction with biological targets.
Q & A
Q. Key Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclization | H₂SO₄, 110°C, 4h | 65–70% | Competing side reactions at high acidity |
| Methylation | CH₃I, AlCl₃, DCM, 0°C | 55% | Regioselectivity for 6,8 positions |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Q. Comparative Activity Table
| Compound | MIC (µg/mL) E. coli | IC₅₀ (µM) HeLa |
|---|---|---|
| Target Compound | 64 | 45 |
| 2-(2-Methoxyphenyl) analogue | 128 | 78 |
| 7-Methylquinoline-4-carboxylic acid | >256 | >100 |
Advanced: How does the chlorophenyl group influence binding to biological targets?
Methodological Answer:
- Molecular Docking : The 2-chlorophenyl group enhances hydrophobic interactions with M. tuberculosis enoyl-ACP reductase (binding energy: −9.2 kcal/mol vs. −7.5 kcal/mol for methoxy analogues) .
- Mechanistic Insight : Chlorine’s electronegativity polarizes the aromatic ring, strengthening π-π stacking with tyrosine residues in enzyme active sites .
Q. Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Topoisomerase IV | −8.7 | H-bond with Asp432, π-stacking with Tyr411 |
| COX-2 | −7.9 | Hydrophobic pocket occupancy |
Advanced: How do structural modifications affect stability and reactivity?
Methodological Answer:
- Hydrolytic Stability : The carboxylic acid group is stable at pH 4–7 but decarboxylates above pH 9 (TGA/DSC data shows decomposition at 220°C) .
- Photodegradation : UV-Vis studies (λ = 254 nm) reveal a half-life of 6 hours in aqueous solution, with cleavage of the C-Cl bond as the primary degradation pathway .
Q. Reactivity Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Esterification | >48h |
| Alkaline (pH 10) | Decarboxylation | 2h |
| UV Light | C-Cl bond cleavage | 6h |
Advanced: How does this compound compare to halogenated quinoline analogues?
Methodological Answer:
- Electron-Withdrawing Effects : The 2-chlorophenyl group increases electrophilicity at the quinoline 4-position (Hammett σₚ = +0.23 vs. −0.27 for methoxy) , enhancing reactivity in nucleophilic substitutions.
- Bioactivity Trends : Fluorinated analogues (e.g., 6-fluoro derivatives) show higher antimicrobial potency but lower solubility (logP = 3.2 vs. 2.8 for the target compound) .
Q. Comparative Physicochemical Properties
| Compound | logP | MIC S. aureus (µg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2.8 | 64 | 0.15 |
| 6-Fluoro analogue | 3.2 | 32 | 0.08 |
| 2-Nitro analogue | 2.5 | 128 | 0.22 |
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
Q. Predicted ADME Properties
| Parameter | Value | Tool/Method |
|---|---|---|
| logP | 2.8 | SwissADME |
| Bioavailability | 56% | pkCSM |
| Plasma Protein Binding | 89% | MOE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
